Synthalin sulfate
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Overview
Description
Scientific Research Applications
Biological Sulfate Reduction : Synthalin sulfate is used as an energy and carbon source in biological sulfate reduction processes, facilitating biomass retention through aggregation and immobilization on pumice particles (van Houten et al., 1996).
Mitochondrial Functions : this compound has been found to inhibit respiration in isolated mammalian heart mitochondria in an energy-dependent manner. This inhibition is not carrier-mediated, indicating a direct effect of synthalin on mitochondrial functions (Maina & Mwehia, 1975).
Diabetes Treatment : this compound has been historically used in diabetes treatment, showing effects similar to insulin. Studies have explored its mechanism of action in lowering blood sugar levels and its potential as an oral hypoglycemic agent (Karr et al., 1929).
Carbohydrate Metabolism : Research has indicated that this compound influences carbohydrate metabolism, potentially through an insulin-like action. It differs from insulin in its effectiveness when administered orally and in the delayed onset of action (Bodo & Marks, 1928).
Pancreatic Functions : Studies have examined the impact of this compound on pancreatic islets, particularly on glucagon release and glucose oxidation in pancreatic A2-cells. It has shown to stimulate glucagon secretion and affect islet morphology (Ostenson, 1983).
Mechanism of Action
Target of Action
Synthalin sulfate primarily targets the alpha-cells within mammalian pancreatic islets . These cells play a crucial role in the regulation of blood glucose levels by secreting the hormone glucagon . Glucagon acts to increase circulating glucose levels by mobilizing glycogen .
Mode of Action
This compound interacts with its targets, the alpha-cells, by acting as a potential pancreatic alpha-cell toxin . This interaction results in the blockage of glucagon secretion . The compound’s mode of action involves disrupting normal cellular pathways for glucose uptake, effectively lowering blood glucose levels independently of insulin .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucagon secretion pathway . By blocking glucagon secretion, this compound disrupts the normal function of this pathway, leading to a decrease in circulating glucose levels . The downstream effects of this disruption include a reduction in the mobilization of glycogen, which is normally triggered by glucagon to increase blood glucose levels .
Pharmacokinetics
It is known that this compound was historically used in diabetes research due to its ability to inhibit glucose utilization in peripheral tissues such as the liver and muscle . This suggests that the compound may have favorable bioavailability and distribution properties. It was also found to be toxic to the liver and kidney , which likely impacted its metabolism and excretion, and ultimately led to its withdrawal from the market .
Result of Action
The primary molecular and cellular effect of this compound’s action is a decrease in blood glucose levels . This is achieved through the inhibition of glucagon secretion from alpha-cells, which disrupts the normal mobilization of glycogen and reduces circulating glucose . These effects were observed in both animal
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Synthalin sulfate interacts with various biomolecules in biochemical reactions. It has been found to have antibacterial properties, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 64 μg/mL . This suggests that this compound may interact with enzymes or proteins essential for bacterial growth and survival.
Cellular Effects
This compound has been studied for its effects on various types of cells, particularly in the context of diabetes. It was found to have a potential role as a pancreatic alpha-cell toxin, blocking glucagon secretion . This suggests that this compound may influence cell function by impacting cell signaling pathways related to glucagon production and release.
Molecular Mechanism
It is believed to exert its effects at the molecular level through interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .
Temporal Effects in Laboratory Settings
It was the subject of much research in the 1920s and 1930s , suggesting that it may have long-term effects on cellular function
Metabolic Pathways
Given its hypoglycemic properties , it may be involved in pathways related to glucose metabolism
Properties
IUPAC Name |
2-[10-(diaminomethylideneamino)decyl]guanidine;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N6.H2O4S/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16;1-5(2,3)4/h1-10H2,(H4,13,14,17)(H4,15,16,18);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKRJRJDADVBJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN=C(N)N)CCCCN=C(N)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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